

2,4-Difluorobenzoyl paliperidone-d4 physical and chemical properties

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Compound of Interest

2,4-Difluorobenzoyl paliperidoned4

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Technical Guide: 2,4-Difluorobenzoyl Paliperidone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, proposed synthesis, and potential analytical applications of **2,4-Difluorobenzoyl Paliperidone-d4**. This deuterated derivative of paliperidone, acylated with a 2,4-difluorobenzoyl group, is a specialized chemical entity, primarily available through custom synthesis for use as an internal standard in analytical assays.

Core Physical and Chemical Properties

Precise experimental data for **2,4-Difluorobenzoyl Paliperidone-d4** is not extensively published. However, based on the known properties of Paliperidone and related acylated derivatives, the following tables summarize the available and inferred data.

General and Chemical Properties



Property	Paliperidone	Paliperidone-d4	2,4-Difluorobenzoyl Paliperidone-d4 (Inferred)
Chemical Formula	C23H27FN4O3[1]	C23H23D4FN4O3	C30H27D4F3N4O4
Molecular Weight	426.48 g/mol [1]	430.51 g/mol	589.61 g/mol
CAS Number	144598-75-4[1]	1020719-55-4	Not available
Appearance	Solid, crystals from 2-propanol[1]	Solid	Solid
IUPAC Name	3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1]	3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-d4}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	(3-{2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl-d4}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl) 2,4-difluorobenzoate

Physicochemical Properties



Property	Paliperidone	Paliperidone Palmitate (Acyl Derivative Example)	2,4-Difluorobenzoyl Paliperidone-d4 (Inferred)
Melting Point	179.8 °C[1]	~117.92 °C[2]	Expected to be a crystalline solid with a distinct melting point, likely different from paliperidone due to the large acyl group.
Boiling Point	Not available	Not available	Expected to be high and likely to decompose before boiling under atmospheric pressure.
Solubility	Practically insoluble in water[1]	Very slightly soluble in ethanol and methanol, practically insoluble in polyethylene glycol 400 and propylene glycol, and slightly soluble in ethyl acetate.[2]	Expected to have low aqueous solubility and be soluble in organic solvents like dichloromethane, chloroform, and methanol.
LogP	1.8[1]	Not available	Expected to be significantly higher than paliperidone due to the lipophilic 2,4-difluorobenzoyl group.

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis for **2,4-Difluorobenzoyl Paliperidone-d4** is not publicly available, a plausible synthetic route can be proposed based on established acylation reactions of paliperidone and its derivatives. The following outlines a potential experimental protocol.



Proposed Synthesis of 2,4-Difluorobenzoyl Paliperidone-d4

The synthesis would likely involve the acylation of Paliperidone-d4 at the secondary alcohol (9-hydroxy) position using 2,4-difluorobenzoyl chloride in the presence of a non-nucleophilic base.

Materials:

- Paliperidone-d4
- 2,4-Difluorobenzoyl chloride
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

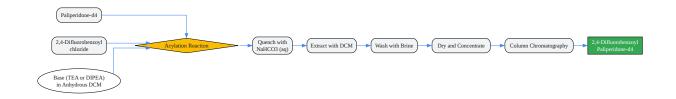
Protocol:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Paliperidone-d4 in anhydrous DCM.
- Base Addition: Add an excess of a non-nucleophilic base, such as TEA or DIPEA (approximately 1.5-2.0 equivalents), to the solution and stir at room temperature.
- Acylation: Slowly add 2,4-difluorobenzoyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).



- Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield pure **2,4-Difluorobenzoyl Paliperidone-d4**.
- Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹9F NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Workflows Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for 2,4-Difluorobenzoyl Paliperidone-d4.



Analytical Workflow for Quantification using LC-MS/MS

2,4-Difluorobenzoyl Paliperidone-d4 is ideally suited as an internal standard for the quantification of an analogous non-deuterated analyte in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

- Sample Preparation:
 - Spike biological samples (e.g., plasma, urine) with a known concentration of 2,4 Difluorobenzoyl Paliperidone-d4 (internal standard).
 - Perform protein precipitation or solid-phase extraction (SPE) to remove interferences.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- · LC Separation:
 - Inject the prepared sample into an LC system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- MS/MS Detection:
 - Ionize the eluent using an appropriate ionization source (e.g., electrospray ionization -ESI).
 - Detect the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
 Select specific precursor-product ion transitions for both the analyte and 2,4 Difluorobenzoyl Paliperidone-d4.
- Quantification:

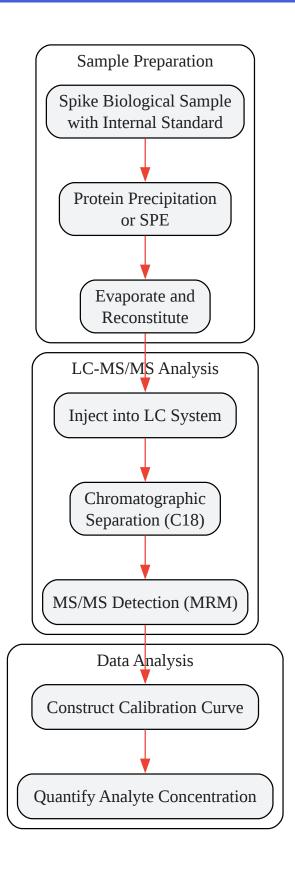
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- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in prepared standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.





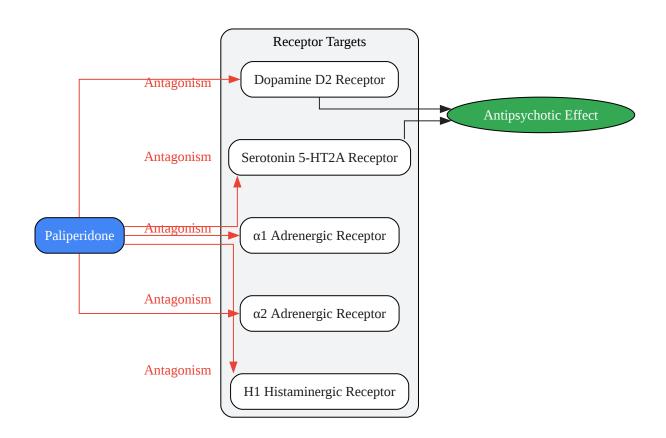
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Caption: General analytical workflow for quantification using an internal standard.



Signaling Pathways and Mechanism of Action

The core molecule, paliperidone, is an atypical antipsychotic. Its therapeutic effects in conditions like schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D_2 and serotonin 5-HT_{2a} receptors.[1][3] It also exhibits antagonist activity at α_1 and α_2 adrenergic receptors and H₁ histaminergic receptors.[3] The addition of a 2,4-difluorobenzoyl group and deuterium labels in **2,4-Difluorobenzoyl Paliperidone-d4** does not alter its fundamental mechanism of action but is intended for use as a stable internal standard in bioanalytical methods.



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Caption: Receptor antagonism of the parent compound, Paliperidone.



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